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(S)-(+)-3-Bromo-2-methyl-1-

propanol

Cat. No.: B1278752 Get Quote

Introduction

(S)-(+)-3-Bromo-2-methyl-1-propanol is a valuable chiral building block in organic synthesis,

particularly for the development of pharmaceutical agents and other complex target molecules.

[1][2] Its utility stems from the presence of two distinct reactive functional groups—a primary

alcohol and a primary bromide—attached to a chiral scaffold. The synthesis of enantiomerically

pure compounds is critical in the pharmaceutical industry, as different enantiomers can exhibit

vastly different biological activities. Chiral pool synthesis, which utilizes readily available,

inexpensive, and enantiopure starting materials from nature, represents an efficient and

powerful strategy for obtaining such molecules.[3][4][5] This application note details a robust

protocol for the synthesis of (S)-(+)-3-Bromo-2-methyl-1-propanol from the chiral precursor

(S)-3-hydroxy-2-methylpropanoic acid, a derivative of the natural amino acid L-valine.

Overall Synthetic Scheme
The proposed three-step synthesis converts commercially available Methyl (S)-3-hydroxy-2-

methylpropanoate into the target compound. The strategy involves:

Reduction of the ester to the corresponding chiral diol.

Selective Monotosylation of one of the primary hydroxyl groups.

Nucleophilic Substitution of the tosylate group with bromide to yield the final product.
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The stereocenter at the C2 position is maintained throughout the reaction sequence.

Data Summary
The following table summarizes the key parameters for each step in the synthesis of (S)-(+)-3-
Bromo-2-methyl-1-propanol.

Step
Reactio
n
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s

Solvent
Temp.
(°C)

Time (h)
Expecte
d Yield
(%)

1
Reductio

n

Methyl

(S)-3-

hydroxy-

2-

methylpr

opanoate

Lithium

aluminu

m

hydride

(LiAlH₄)

Tetrahydr

ofuran

(THF)

0 to RT 4-6 90-95

2
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n

(S)-2-
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1,3-diol
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Toluenes

ulfonyl

chloride

(TsCl),

Triethyla

mine

(TEA),

Dichloro

methane

(DCM)

DCM 0 8-12 75-85

3
Brominati

on

(S)-3-

hydroxy-

2-
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opyl 4-

toluenes

ulfonate

Lithium

bromide

(LiBr)

Acetone Reflux 12-18 85-95
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Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and

chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of (S)-2-methylpropane-1,3-diol
Materials:

Methyl (S)-3-hydroxy-2-methylpropanoate (1.0 eq)

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

Anhydrous Tetrahydrofuran (THF)

Deionized Water

15% Aqueous Sodium Hydroxide (NaOH) Solution

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl (S)-3-hydroxy-2-

methylpropanoate (1.0 eq) in anhydrous THF dropwise via a dropping funnel at 0 °C (ice

bath).

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Stir for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess

LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and
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then more water (Fieser workup).

Stir the resulting granular precipitate vigorously for 30 minutes.

Filter the solid precipitate and wash it thoroughly with THF.

Combine the filtrate and washings, and dry the organic layer over anhydrous MgSO₄.

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator to yield (S)-2-methylpropane-1,3-diol as a colorless oil. The product is often of

sufficient purity for the next step without further purification.

Step 2: Synthesis of (S)-3-hydroxy-2-methylpropyl 4-
toluenesulfonate
Materials:

(S)-2-methylpropane-1,3-diol (1.0 eq)

p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

Triethylamine (TEA) (1.1 eq)

Anhydrous Dichloromethane (DCM)

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve (S)-2-methylpropane-1,3-diol (1.0 eq) in anhydrous DCM in a round-bottom flask

and cool the solution to 0 °C.

Add triethylamine (1.1 eq) to the solution.
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Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains at

or below 5 °C.

Stir the reaction mixture at 0 °C for 8-12 hours.

Monitor the reaction for the disappearance of the diol starting material by TLC.

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford (S)-3-

hydroxy-2-methylpropyl 4-toluenesulfonate.

Step 3: Synthesis of (S)-(+)-3-Bromo-2-methyl-1-
propanol
Materials:

(S)-3-hydroxy-2-methylpropyl 4-toluenesulfonate (1.0 eq)

Lithium bromide (LiBr) (3.0 eq)

Acetone

Diethyl ether

Deionized water

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:
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To a solution of (S)-3-hydroxy-2-methylpropyl 4-toluenesulfonate (1.0 eq) in acetone, add

lithium bromide (3.0 eq).[6]

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and remove the acetone

under reduced pressure.

Partition the residue between diethyl ether and water.

Separate the layers and extract the aqueous layer twice more with diethyl ether.

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield

pure (S)-(+)-3-Bromo-2-methyl-1-propanol.
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Caption: Experimental workflow for the synthesis of (S)-(+)-3-Bromo-2-methyl-1-propanol.
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Caption: Preservation of stereochemistry from the chiral precursor to the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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